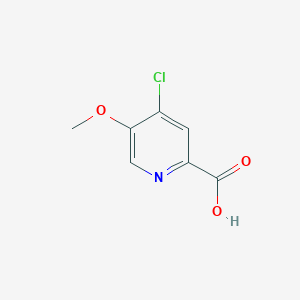

4-Chloro-5-methoxypicolinic acid

概要

説明

4-Chloro-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .

Synthesis Analysis

The synthesis of 4-Chloro-5-methoxypicolinic acid involves several steps. One method involves the use of potassium hydroxide, ammonium hydroxide, nitric acid, and thionyl chloride . Another method involves the use of diphenyl phosphoryl azide, triethylamine, N,N,N,N,-tetramethylethylenediamine, n-butyllithium, and hydrogen chloride .Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .科学的研究の応用

Antimicrobial Activities and DNA Interactions

- Antimicrobial Properties : Derivatives of picolinic acid, including 4-Chloro-5-methoxypicolinic acid, have been found to possess significant antimicrobial activities against various Gram-positive and Gram-negative bacteria and yeast strains. This is attributed to their structural properties and interactions with microbial cells (Tamer et al., 2018).

- DNA Interactions : Molecular docking simulations revealed that compounds like 4-Chloro-5-methoxypicolinic acid exhibit interactions with DNA. These interactions could have implications for their potential use in genetic studies or as part of targeted therapies (Tamer et al., 2018).

Synthesis and Chemical Transformations

- Synthetic Utility : 4-Chloro-5-methoxypicolinic acid and related compounds have been utilized in the synthesis of various complex molecules. They serve as key intermediates in the construction of diverse chemical structures, highlighting their utility in organic synthesis (Epsztajn et al., 1989).

- Transformation into Pyridones : The derivatives of 4-Chloro-5-methoxypicolinic acid can undergo smooth acid-catalyzed conversion into corresponding pyridones, demonstrating their versatility in chemical reactions (Epsztajn et al., 1989).

Biochemical and Physicochemical Studies

- Molluscicidal Properties : Some derivatives of 4-Chloro-5-methoxypicolinic acid have been shown to exhibit good molluscicidal effects. These properties could be harnessed for controlling mollusk populations in agricultural and aquatic environments (Duan et al., 2014).

- Quantum Chemical Calculations : Studies involving density functional theory have been conducted to understand the electronic properties of 4-Chloro-5-methoxypicolinic acid. These studies are crucial for predicting the reactivity and stability of such compounds in various environments (Banjo & Olatunbosun, 2013).

Application in Material Science and Environmental Studies

- Corrosion Inhibition : Schiff base compounds derived from 4-Chloro-5-methoxypicolinic acid have been studied for their ability to inhibit the corrosion of mild steel in acidic solutions. This could have significant applications in industrial settings where corrosion is a major concern (Khan et al., 2017).

- Biodegradation Studies : Research on the biodegradation of 5-chloro-2-picolinic acid, closely related to 4-Chloro-5-methoxypicolinic acid, has been conducted. Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact and potential applications in bioremediation (Wu et al., 2017).

Safety And Hazards

特性

IUPAC Name |

4-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUUNZNBZYPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methoxypicolinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)